

Physicochemical properties of 2-Chloro-7-fluoroquinoline

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Compound of Interest

Compound Name: 2-Chloro-7-fluoroquinoline

CAS No.: 445041-65-6

Cat. No.: B1453109

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-7-fluoroquinoline**

This guide provides a comprehensive technical overview of **2-Chloro-7-fluoroquinoline**, a key heterocyclic building block relevant to the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into the characterization, handling, and synthetic utility of this compound. We will explore its structural features, known and predicted physicochemical properties, and the standard methodologies required for its empirical validation, thereby providing a framework for its application in a research context.

Molecular Identity and Structural Elucidation

2-Chloro-7-fluoroquinoline is a halogenated derivative of quinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The specific placement of a chlorine atom at the C-2 position and a fluorine atom at the C-7 position makes this molecule a versatile intermediate for synthesizing novel analogues with potentially modulated biological activities.[3][4]

Core Chemical Identifiers

A summary of the fundamental identifiers for **2-Chloro-7-fluoroquinoline** is presented below. This data is essential for accurate record-keeping, procurement, and regulatory compliance.

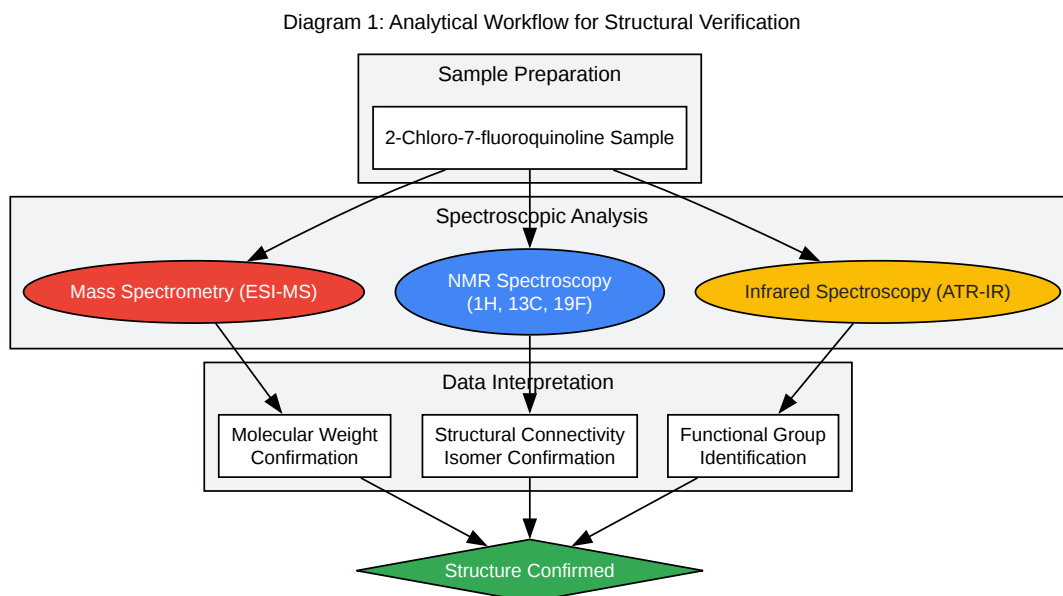
Property	Value	Source(s)
CAS Number	445041-65-6	[5][6]
Molecular Formula	C ₉ H ₅ ClFN	[5][6]
Molecular Weight	181.59 g/mol	[6]
Canonical SMILES	<chem>C1=CC(=CC2=C1C=CC(=N2)C)F</chem>	[7]
InChIKey	CZWRXWIIIFBLBEH- UHFFFAOYSA-N	[7]

Recommended Protocol for Structure Verification

For any newly synthesized or procured batch of a research chemical, rigorous structural confirmation is the bedrock of reliable downstream experimentation. The causality behind this multi-technique approach is to create a self-validating system: Mass Spectrometry provides the molecular mass, NMR spectroscopy elucidates the atomic connectivity and chemical environment, and IR spectroscopy confirms the presence of key functional groups.

- Mass Spectrometry (MS):
 - Technique: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocycles.
 - Procedure: Dissolve a small sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution into the mass spectrometer.
 - Expected Result: An exact mass measurement should yield a molecular ion peak [M+H]⁺ at m/z 182.0170, confirming the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) are common choices.
- ^1H NMR: Expect a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the five protons on the quinoline ring system. The specific coupling patterns will depend on the relative positions of the protons and the fluorine atom.
- ^{13}C NMR: The spectrum will show nine distinct signals for the carbon atoms. The carbon attached to chlorine (C-2) and fluorine (C-7) will exhibit characteristic chemical shifts and coupling (in the case of C-F).
- ^{19}F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing definitive confirmation of the fluorine's position. The analysis of NMR features is crucial for distinguishing between isomers.[8]
- Infrared (IR) Spectroscopy:
 - Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method.
 - Procedure: Place a small amount of the solid sample directly on the ATR crystal.
 - Expected Result: Look for characteristic absorption bands corresponding to C=C and C=N stretching vibrations of the aromatic quinoline ring (approx. $1500\text{-}1650\text{ cm}^{-1}$) and C-Cl/C-F stretching vibrations in the fingerprint region (below 1200 cm^{-1}).[9]



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Caption: Workflow for confirming the identity of **2-Chloro-7-fluoroquinoline**.

Physicochemical Properties

A thorough understanding of physicochemical properties is critical for anticipating a compound's behavior in both chemical reactions and biological systems. For **2-Chloro-7-fluoroquinoline**, much of the publicly available data is predictive, underscoring the need for empirical determination in a laboratory setting.^[10]

Summary of Properties

Property	Value / Observation	Method	Source(s)
Physical State	Solid (predicted)	Visual	-
Melting Point	Data not available	Experimental	[10]
Boiling Point	Data not available	Experimental	[10]
Water Solubility	Low (predicted)	Computational	[7]
LogP (Octanol/Water)	3.0 - 3.3	Computational (XLogP3)	[7]
pKa	-0.25 (predicted, basic)	Computational	[11]
Storage Temperature	2-8°C	Recommendation	[7]

Experimental Determination of Key Parameters

The absence of experimental data necessitates standardized protocols for characterization. The following methods are industry-standard for generating reliable physicochemical data.

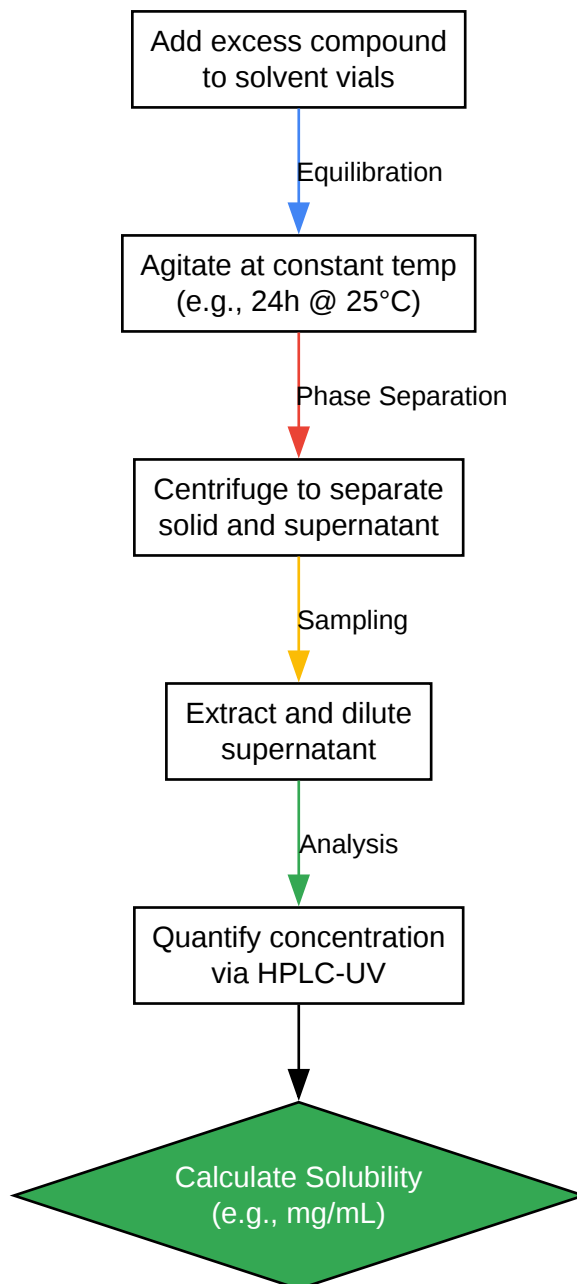
The melting point is a crucial indicator of purity. A sharp melting range suggests high purity, while a broad and depressed range often indicates the presence of impurities.

- **Sample Preparation:** Finely crush a small amount of the crystalline sample.
- **Capillary Loading:** Tightly pack the sample into a capillary tube to a height of 2-3 mm.
- **Measurement:** Place the capillary in a calibrated melting point apparatus.
- **Heating:** Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2°C per minute) near the expected temperature to ensure accuracy.
- **Recording:** Record the temperature at which the first liquid appears and the temperature at which the sample becomes completely liquid. This is the melting range.

Solubility dictates the suitability of a compound for various applications, from reaction conditions to biological assays and formulation.^[12] The shake-flask method is a gold-standard technique.

- System Preparation: Add an excess amount of **2-Chloro-7-fluoroquinoline** to a series of vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.^[13]^[14]

Diagram 2: Shake-Flask Solubility Determination Workflow



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Caption: Standard workflow for determining compound solubility.

Synthesis, Reactivity, and Application in Drug Discovery

Synthetic Considerations

While specific synthesis routes for **2-Chloro-7-fluoroquinoline** are not widely published, its structure is amenable to established quinoline synthesis methodologies. A plausible approach involves the cyclization of an appropriately substituted aniline precursor, such as a variation of the Gould-Jacobs reaction.^[15] The synthesis of related fluoroquinolone cores often begins with halogenated anilines that undergo condensation followed by thermal or acid-catalyzed cyclization.^{[4][16]}

Chemical Reactivity and Synthetic Utility

The true value of **2-Chloro-7-fluoroquinoline** for a medicinal chemist lies in its reactivity. The C-2 chloro group is the primary site for synthetic elaboration.

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the C-2 position is activated towards displacement by nucleophiles. This is the cornerstone of its utility. A wide array of nucleophiles—including amines, thiols, and alcohols—can be introduced at this position. This reaction is fundamental to building libraries of novel fluoroquinolone analogues, as modifications at this position can significantly impact antibacterial spectrum and potency.^[3]^[4] The electron-withdrawing nature of the quinoline nitrogen facilitates this reaction.

Role in Drug Development

The development of fluoroquinolone antibiotics has historically relied on the systematic modification of the quinoline core to optimize antibacterial activity, pharmacokinetics, and safety.^{[17][18]}

- **Scaffold for Library Synthesis:** **2-Chloro-7-fluoroquinoline** serves as an ideal starting point for generating a diverse set of derivatives. By reacting it with various amines (e.g., piperazines, pyrrolidines), researchers can explore the structure-activity relationship (SAR) at the C-2 position, a less traditionally modified site compared to the C-7 position.
- **Investigating Novel Biological Targets:** While known for antibacterial action, quinoline-based molecules have shown a wide range of biological activities.^[17] Derivatives of this compound

could be screened against other targets, such as kinases or parasitic enzymes, in the search for new therapeutic agents.

Safety and Handling

According to available Safety Data Sheets (SDS), comprehensive toxicological data for **2-Chloro-7-fluoroquinoline** is not available.[10] Therefore, it must be handled with the standard precautions applied to all research chemicals of unknown toxicity.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
- Handling Practices: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust and aerosols.[10]

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